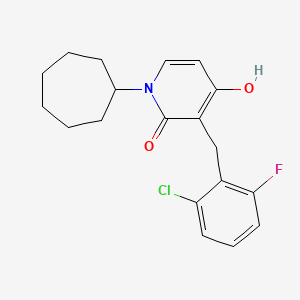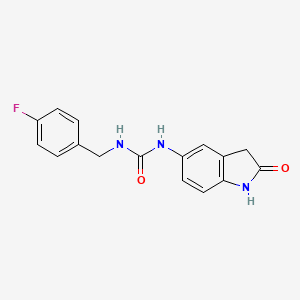
(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a phenyl ring with two methoxy groups attached at the 2nd and 3rd positions, a piperidine ring, and a phenylsulfonyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the methoxy groups on the phenyl ring could potentially undergo substitution reactions. The piperidine ring could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar phenyl rings could impact its solubility and reactivity .科学的研究の応用
Structural and Theoretical Studies
- Thermal and Optical Properties : A study conducted by Karthik et al. (2021) on a related compound demonstrated its structural characteristics through X-ray diffraction, revealing a chair conformation of the piperidine ring and distorted tetrahedral geometry around the sulfur atom. The thermal properties were analyzed, indicating stability in a specific temperature range. This research contributes to understanding the fundamental properties of similar compounds (Karthik et al., 2021).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Mallesha and Mohana (2014) synthesized a series of derivatives exhibiting significant antimicrobial activity against pathogenic bacterial and fungal strains. This research highlights the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Antioxidant Potency
- Synthesis and Antioxidant Analysis : Dineshkumar and Parthiban (2022) explored the antioxidant efficacy of a related molecule, demonstrating its potential through various assays. This indicates the relevance of such compounds in antioxidant research (Dineshkumar & Parthiban, 2022).
Therapeutic Agent Development
- Linear Synthesis for Potential Therapeutic Uses : Abbasi et al. (2019) synthesized a series of compounds with inhibitory activity against α-glucosidase enzyme, suggesting their potential as therapeutic agents for diabetes management. This study illustrates the pharmacological applications of such compounds (Abbasi et al., 2019).
Patent Analysis for Pharmaceutical Applications
- Pharmaceutical Patents and Applications : A patent analysis by Habernickel (2002) includes compounds similar to "(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone" as serotonin 5HT2A receptor antagonists for treating various conditions, showcasing the commercial and therapeutic potential of these molecules (Habernickel, 2002).
作用機序
将来の方向性
特性
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-25-18-10-6-9-17(19(18)26-2)20(22)21-13-11-16(12-14-21)27(23,24)15-7-4-3-5-8-15/h3-10,16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJKBEMTEHIFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)
![[(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2563056.png)
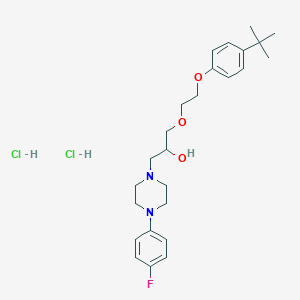
![N-(3-Chlorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2563059.png)
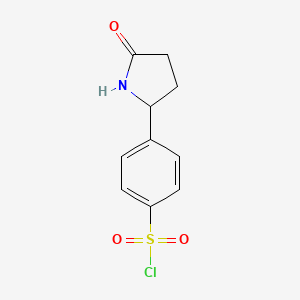

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2563068.png)
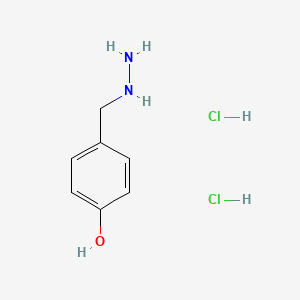
![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563071.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2563072.png)
![ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563073.png)
